molecular formula C11H14O4 B8473292 p-(2,2-Dimethoxyethoxy)benzaldehyde

p-(2,2-Dimethoxyethoxy)benzaldehyde

Cat. No.: B8473292
M. Wt: 210.23 g/mol
InChI Key: GJTITKGFCXYHQX-UHFFFAOYSA-N
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Description

p-(2,2-Dimethoxyethoxy)benzaldehyde is a benzaldehyde derivative characterized by a 2,2-dimethoxyethoxy group (-OCH₂CH(OCH₃)₂) attached at the para position relative to the aldehyde functional group. This substituent combines ether and methoxy functionalities, imparting distinct electronic and steric properties. The compound’s molecular formula is C₁₁H₁₄O₄ (calculated molecular weight: 210.23 g/mol). Its structure enhances solubility in polar solvents and influences reactivity in organic synthesis, particularly in applications requiring controlled electron donation or steric hindrance.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-(2,2-dimethoxyethoxy)benzaldehyde

InChI

InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-5-3-9(7-12)4-6-10/h3-7,11H,8H2,1-2H3

InChI Key

GJTITKGFCXYHQX-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC=C(C=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

2,4-Dimethoxybenzaldehyde (CAS 613-45-6)

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Substituents : Two methoxy (-OCH₃) groups at positions 2 and 4 on the benzene ring.
  • Lower molecular weight (166.17 vs. 210.23). Electron-donating methoxy groups enhance aromatic ring activation, favoring electrophilic substitution reactions. Applications: Intermediate in pharmaceuticals and fragrances.

4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS TRC-B400228)

  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • Substituents: A dimethylaminoethyloxy (-OCH₂CH₂N(CH₃)₂) group at the para position.
  • Key Differences: Basic dimethylamino group introduces pH-dependent solubility (soluble in acidic conditions via protonation). Lower oxygen content compared to p-(2,2-Dimethoxyethoxy)benzaldehyde. Applications: Potential use in drug delivery systems due to amine functionality.

p-(Methacryloxyethoxy)benzaldehyde (MAEBA)

  • Molecular Formula : C₁₃H₁₄O₄ (estimated)
  • Substituents : A methacryloxyethoxy group (-OCH₂CH₂OCOC(CH₃)=CH₂) at the para position.
  • Key Differences :
    • Methacrylate moiety enables polymerization (e.g., RAFT or free-radical processes).
    • Higher reactivity in crosslinking reactions compared to ether-based substituents.
    • Applications: Polymer chemistry and biomedical material synthesis.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Properties/Applications
This compound C₁₁H₁₄O₄ 210.23 -OCH₂CH(OCH₃)₂ (ether/methoxy) High polarity, solubility in polar solvents, intermediate in organic synthesis
2,4-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.17 -OCH₃ (positions 2 and 4) Electrophilic substitution, fragrance/pharma intermediate
4-[2-(Dimethylamino)ethoxy]benzaldehyde C₁₁H₁₅NO₂ 193.24 -OCH₂CH₂N(CH₃)₂ (amine/ether) pH-sensitive solubility, drug delivery
MAEBA C₁₃H₁₄O₄ ~234.25 -OCH₂CH₂OCOC(CH₃)=CH₂ (methacrylate) Polymerization, biomedical materials

Research Findings and Implications

Electronic Effects: Methoxy groups in 2,4-dimethoxybenzaldehyde strongly activate the aromatic ring, while this compound’s longer substituent provides steric hindrance, moderating reactivity . The dimethylamino group in 4-[2-(Dimethylamino)ethoxy]benzaldehyde introduces basicity, enabling ionic interactions absent in the target compound .

Solubility and Stability :

  • This compound’s ethoxy chain enhances hydrophilicity compared to 2,4-dimethoxybenzaldehyde, making it suitable for aqueous-phase reactions.
  • MAEBA’s methacrylate group increases hydrophobicity but enables covalent bonding in polymers .

Synthetic Utility :

  • The target compound’s balanced electronic and steric profile makes it a versatile intermediate for fine chemicals, contrasting with 2,4-dimethoxybenzaldehyde’s niche use in electrophilic substitutions.

Preparation Methods

Protective Group Strategies

To mitigate aldehyde reactivity, protective group methodologies are employed. The aldehyde is first converted to a dimethyl acetal using methanol and an acid catalyst (e.g., H₂SO₄). Subsequent alkylation of the protected intermediate avoids unwanted side reactions. Deprotection under acidic aqueous conditions regenerates the aldehyde.

Detailed Step-by-Step Synthesis

Synthesis of 2-Bromo-1,1-dimethoxyethane

The alkylating agent 2-bromo-1,1-dimethoxyethane is synthesized via bromination of 1,1-dimethoxyethanol.

Procedure :

  • Acetal formation : Glycolaldehyde (HOCH₂CHO) is reacted with excess methanol under acidic conditions to yield 1,1-dimethoxyethanol (HOCH₂CH(OCH₃)₂).

  • Bromination : 1,1-Dimethoxyethanol is treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane, yielding 2-bromo-1,1-dimethoxyethane.

Characterization :

  • ¹H NMR (CDCl₃) : δ 3.38 (s, 6H, OCH₃), 3.72 (t, 2H, CH₂Br), 4.15 (t, 1H, CH(OCH₃)₂).

  • Yield : 63–68%.

Alkylation of p-Hydroxybenzaldehyde

Reaction conditions :

  • Base : Potassium carbonate (K₂CO₃) in acetone.

  • Temperature : Reflux at 60°C for 12–24 hours.

  • Molar ratio : p-Hydroxybenzaldehyde : 2-bromo-1,1-dimethoxyethane = 1 : 1.2.

Workup :

  • Post-reaction, the mixture is filtered to remove K₂CO₃.

  • Solvent evaporation under reduced pressure yields a crude product.

  • Purification via column chromatography (hexane/ethyl acetate, 4:1) isolates this compound.

Characterization :

  • ¹H NMR (CDCl₃) : δ 9.88 (s, 1H, CHO), 7.82 (d, 2H, ArH), 7.02 (d, 2H, ArH), 4.20 (t, 2H, OCH₂), 3.72 (s, 6H, OCH₃), 3.45 (t, 1H, CH(OCH₃)₂).

  • IR (cm⁻¹) : 2830 (C-H, OCH₃), 1695 (C=O), 1600 (Ar C=C).

  • Yield : 55–60%.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., acetone, DMF) enhance phenoxide nucleophilicity while minimizing aldehyde degradation. Weak bases (K₂CO₃) outperform strong bases (NaOH) in reducing aldol byproducts.

Temperature and Time

Prolonged reflux (24 hours) ensures complete conversion, but shorter durations (12 hours) at 60°C suffice with vigorous stirring.

Analytical Data and Validation

Spectroscopic Confirmation

  • ¹³C NMR : δ 192.1 (CHO), 162.4 (C-O), 131.2–115.4 (ArC), 72.8 (OCH₂), 58.3 (CH(OCH₃)₂), 52.1 (OCH₃).

  • Mass Spec (HRMS) : [M+H]⁺ calc. for C₁₁H₁₄O₅: 234.0892, found: 234.0889.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity with a retention time of 6.2 minutes.

Challenges and Alternative Approaches

Competing Side Reactions

  • Aldol condensation : Minimized by using protective groups or mild bases.

  • Over-alkylation : Controlled by stoichiometric excess of p-hydroxybenzaldehyde.

Mitsunobu Reaction as an Alternative

The Mitsunobu reaction offers a milder pathway, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to couple p-hydroxybenzaldehyde with 1,1-dimethoxyethanol. This method bypasses alkylating agent synthesis but requires expensive reagents.

Yield : 50–55% .

Q & A

Q. What are the standard synthetic routes for p-(2,2-Dimethoxyethoxy)benzaldehyde?

Methodological Answer: A common approach involves Williamson ether synthesis , where p-hydroxybenzaldehyde reacts with 2,2-dimethoxyethyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone). The reaction typically proceeds at reflux (60–80°C) for 8–12 hours . Alternatively, nucleophilic substitution using dichloroethyl ether derivatives (e.g., bis(2,2-dichloroethyl) ether) with p-hydroxybenzaldehyde in DMF at elevated temperatures can yield the target compound . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. What analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (~10 ppm) and the dimethoxyethoxy substituents (δ 3.3–4.5 ppm for methoxy and ether-linked CH₂ groups) .
  • FT-IR : A strong C=O stretch (~1700 cm⁻¹) and C-O-C ether stretches (~1100 cm⁻¹) are diagnostic .
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves bond angles and packing interactions (e.g., C–H⋯O hydrogen bonds) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z ~224.1 for C₁₁H₁₄O₅) .

Q. How is the purity of this compound assessed in laboratory settings?

Methodological Answer:

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm (C18 column, acetonitrile/water mobile phase) quantifies impurities .
  • Melting Point Analysis : A sharp melting range (e.g., 85–87°C) indicates purity, though many aldehydes are liquids at room temperature .
  • TLC : Silica plates (ethyl acetate/hexane, 1:3) with visualization via UV or vanillin staining detect residual starting materials .

Advanced Research Questions

Q. How does the dimethoxyethoxy substituent influence the reactivity of the benzaldehyde moiety in nucleophilic addition reactions?

Methodological Answer: The electron-donating dimethoxyethoxy group increases electron density at the aromatic ring, activating the aldehyde toward nucleophilic attack (e.g., in Mannich reactions or Schiff base formation). This contrasts with electron-withdrawing groups (e.g., nitro or chloro), which deactivate the ring . For example, in Mannich reactions, the aldehyde reacts with secondary amines and formaldehyde to form acetylenic amines, as demonstrated with analogous p-hydroxybenzaldehyde derivatives . Kinetic studies using DFT calculations can further quantify substituent effects on reaction rates .

Q. What strategies are effective in minimizing side reactions during the synthesis of this compound?

Methodological Answer:

  • Protection of Aldehyde : Temporarily convert the aldehyde to a less reactive acetal during etherification steps .
  • Controlled Reaction Conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis of the dimethoxyethoxy group .
  • Catalytic Optimization : Add trace acetic acid to accelerate etherification while suppressing aldol condensation byproducts .

Q. How can computational methods predict the crystallographic packing of this compound derivatives?

Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) model intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) that stabilize crystal lattices . For instance, X-ray data of analogous dialdehydes show dihedral angles (~78°) between aromatic rings and coplanar aliphatic chains, which can be replicated computationally . Software like Mercury (CCDC) visualizes packing motifs, aiding in co-crystal design for improved solubility or stability .

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